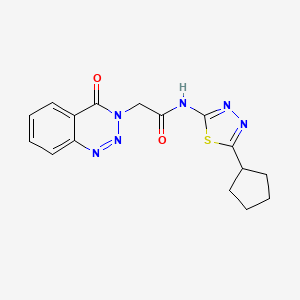

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring fused with a benzotriazinone moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

Molecular Formula |

C16H16N6O2S |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

InChI |

InChI=1S/C16H16N6O2S/c23-13(17-16-20-19-14(25-16)10-5-1-2-6-10)9-22-15(24)11-7-3-4-8-12(11)18-21-22/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,20,23) |

InChI Key |

XOZDEIQXWKUGOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiadiazole ring, followed by the introduction of the benzotriazinone group. Common reagents used in these reactions include cyclopentanone, hydrazine hydrate, and various acylating agents. The reaction conditions usually require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzotriazinone moiety, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can influence various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: shares structural similarities with other thiadiazole and benzotriazinone derivatives.

Thiadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Benzotriazinone derivatives: Studied for their potential as enzyme inhibitors and therapeutic agents.

Uniqueness

What sets N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide apart is its unique combination of the thiadiazole and benzotriazinone moieties, which may confer distinct chemical reactivity and biological activity compared to other compounds in these classes.

Biological Activity

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections detail its biological activity, synthesis, and relevant case studies.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide have shown promising results in inhibiting the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines.

A study evaluating various thiadiazole derivatives reported that certain compounds demonstrated IC50 values as low as 0.034 mmol/L against A549 cells, indicating strong cytotoxicity compared to established chemotherapeutic agents like cisplatin . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Thiadiazole compounds also exhibit notable antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within pathogens. Compounds derived from thiadiazole structures have been evaluated against a range of bacteria and fungi, showcasing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Other Biological Activities

In addition to anticancer and antimicrobial activities, thiadiazole derivatives have been investigated for their anti-inflammatory and anticonvulsant properties. The versatility of these compounds makes them valuable candidates for further pharmacological exploration.

Synthesis and Structure

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step chemical reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : The introduction of cyclopentyl groups and benzotriazin moieties can be accomplished via nucleophilic substitution methods.

- Final Acetylation : The acetamide functionality is introduced at the terminal stage to yield the final product.

The molecular formula for this compound is , with a molecular weight of approximately 426.53 g/mol.

Study on Anticancer Activity

In a comparative study focusing on various thiadiazole derivatives, one compound analogous to N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exhibited significant activity against MCF-7 cells with an IC50 value of 0.084 mmol/L . This highlights the potential of modifying existing structures to enhance anticancer efficacy.

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of thiadiazole derivatives against clinical isolates of bacteria. Results demonstrated that certain modifications within the thiadiazole framework could lead to enhanced antibacterial activity compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.